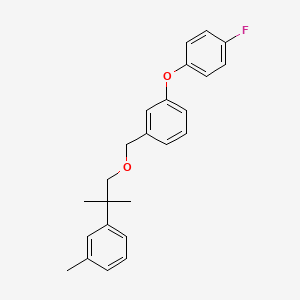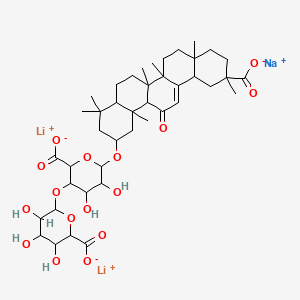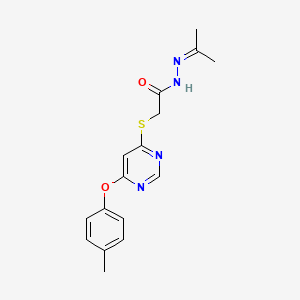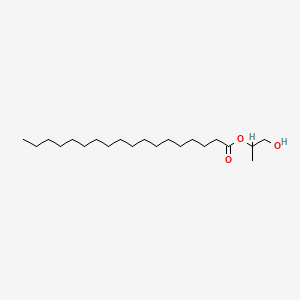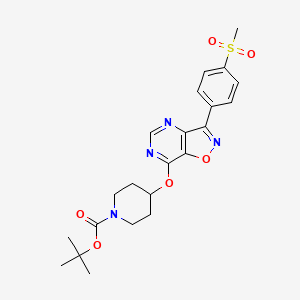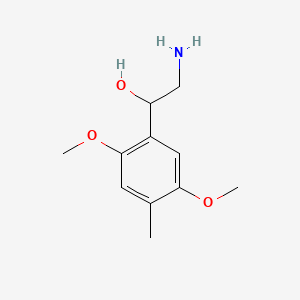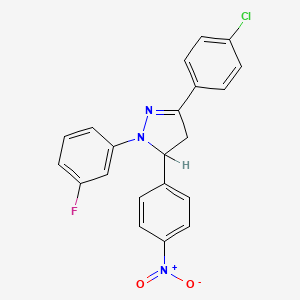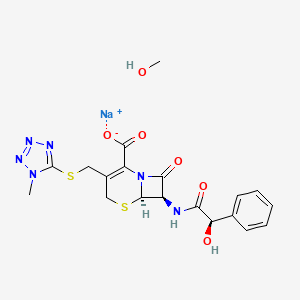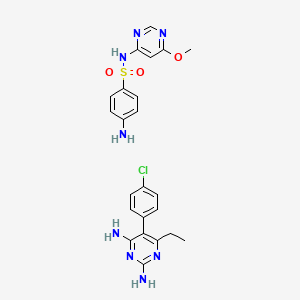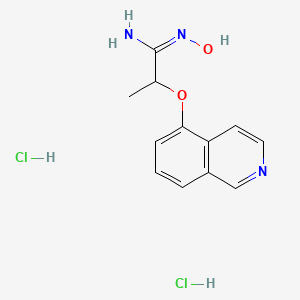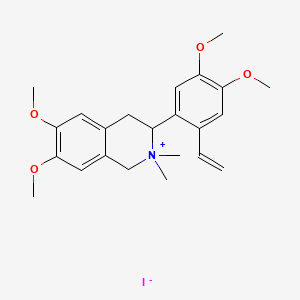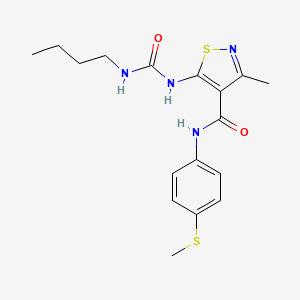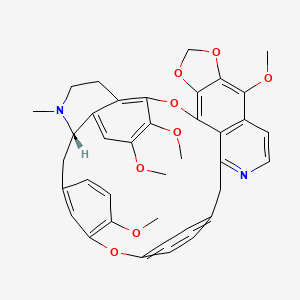
Thalfine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalfine is a bisbenzylisoquinoline alkaloid, known for its complex molecular structure and significant biological activities. It belongs to a class of natural compounds that have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalfine involves several steps, starting with the formation of the bisbenzylisoquinoline core. This can be achieved through the condensation of appropriate benzylisoquinoline precursors under specific conditions. Common synthetic methods include the use of strong acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Thalfine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl positions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Thalfine serves as a model compound for studying bisbenzylisoquinoline alkaloids and their reactivity.
Biology: It has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: This compound and its derivatives are used in the development of new materials and as intermediates in the synthesis of complex organic molecules
Mechanism of Action
Thalfine exerts its effects through various molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the modulation of biological processes. The exact mechanism involves binding to specific receptors or enzymes, thereby altering their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Thalfine is unique among bisbenzylisoquinoline alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Thalfinine: Another bisbenzylisoquinoline alkaloid with similar structural features but different biological activities.
Berberine: A well-known isoquinoline alkaloid with significant antimicrobial and anticancer properties.
Palmatine: Another isoquinoline alkaloid with various pharmacological effects
This compound stands out due to its unique combination of structural complexity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
27764-05-2 |
|---|---|
Molecular Formula |
C38H36N2O8 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
(25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene |
InChI |
InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1 |
InChI Key |
OSOKLEWJPLGVBW-NDEPHWFRSA-N |
Isomeric SMILES |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
Canonical SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


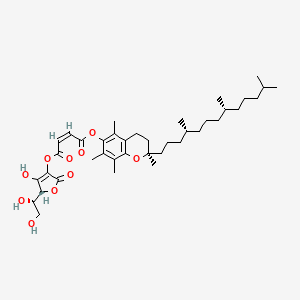
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
